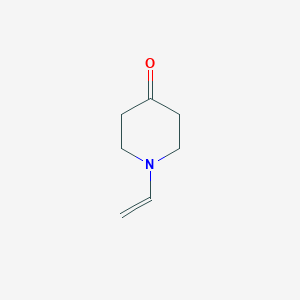

1-Ethenylpiperidin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-ethenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-5-3-7(9)4-6-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVYQDVUBJAPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethenylpiperidin-4-one chemical properties

[1][2]

Executive Summary

This compound is a bifunctional nitrogen-heterocyclic monomer characterized by a reactive vinyl group attached to the ring nitrogen (enamine functionality) and a ketone group at the 4-position.[1][2] Unlike its structural analog N-vinylpyrrolidone (NVP), which is a stable amide (lactam), this compound is a tertiary enamine . This structural distinction imparts unique reactivity: it is susceptible to acid-catalyzed hydrolysis but undergoes radical polymerization to form polymers with pendant ketone functionalities. These polymers serve as versatile scaffolds for further chemical modification (e.g., oxime formation, quaternization) and find applications in battery depolarizers, cosmetic formulations, and hydrogels.

Chemical Identity & Structural Analysis[1][4][5]

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-vinyl-4-piperidone; 1-Vinyl-4-piperidone; 4-Piperidinone, 1-ethenyl- |

| CAS Registry Number | 125953-81-3 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Functional Groups | N-Vinyl (Enamine), Ketone (C=O) |

| Hybridization | Nitrogen ( |

Structural Significance

The molecule features a piperidine ring in a chair conformation. The nitrogen atom is

Synthesis & Production Methodologies

The industrial synthesis of this compound typically follows Reppe Chemistry , utilizing high-pressure vinylation.

Primary Route: Reppe Vinylation

This method involves the direct reaction of 4-piperidone (often generated from 4-piperidone hydrochloride monohydrate via neutralization) with acetylene under basic catalysis.

-

Reagents: 4-Piperidone, Acetylene gas (

), Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu). -

Conditions: High pressure (15–20 bar), elevated temperature (130–150°C), aprotic solvent (DMSO or NMP) or neat.

-

Mechanism: The base deprotonates the amine (equilibrium), which then attacks the acetylene triple bond.

Alternative Route: Vinyl Exchange

Transvinylation using vinyl ethers or vinyl acetate with a palladium or mercury catalyst. This method is milder but often lower yielding for sterically hindered amines.

Synthesis Workflow Visualization

Figure 1: Catalytic Reppe vinylation pathway for the synthesis of this compound.

Reactivity Profile

The compound exhibits dual reactivity, necessitating precise control over reaction conditions.

Radical Polymerization (C=C Reactivity)

The N-vinyl group undergoes free-radical polymerization.

-

Initiators: AIBN (Azobisisobutyronitrile), Benzoyl Peroxide.

-

Solvents: Bulk, Benzene, or Water (if pH > 7).

-

Product: Poly(N-vinyl-4-piperidone) .[3] The polymer backbone consists of a polyethylene chain with pendant piperidone rings.

-

Copolymerization: Often copolymerized with N-vinylpyrrolidone (NVP) or Styrene to modulate solubility and glass transition temperature (

).

Hydrolytic Instability (Enamine Character)

Unlike amides, the N-vinyl bond in this compound is an enamine .

-

Acidic Conditions: Rapid hydrolysis occurs, cleaving the vinyl group to regenerate 4-piperidone and acetaldehyde.

-

Precaution: Polymerization and storage must occur under neutral or slightly basic conditions to prevent monomer degradation.

Ketone Functionalization

The C4 ketone remains intact during polymerization, serving as a "chemical handle."

-

Reactions: Reductive amination, oxime formation, or reduction to an alcohol (creating poly(N-vinyl-4-hydroxypiperidine)).

Quaternization

The tertiary nitrogen can be alkylated (e.g., with Methyl Iodide) to form cationic polyelectrolytes.

-

Application: This transforms the hydrophobic monomer into a water-soluble, cationic polymer used in ion-exchange resins or battery depolarizers.

Applications in Research & Industry

Drug Delivery & Biomedical Engineering

The polymer Poly(N-vinyl-4-piperidone) is investigated as a functional analog to PVP (Polyvinylpyrrolidone).

-

Advantage: The ketone group allows for the covalent attachment of drugs (via hydrazone linkers) for pH-responsive release.

-

Solubility: The polymer is water-soluble, making it a candidate for hydrogel formation.

Energy Storage (Depolarizers)

Historical and modern patents (e.g., US3352720A) cite the use of quaternized poly(N-vinyl-4-piperidone) salts (e.g., dibromide complexes) as cathode depolarizers in organic batteries. The redox-active nitrogen center facilitates charge transfer.

Cosmetic Formulations

Copolymers of N-vinyl-4-piperidone with hydrophobic monomers are used in hair styling formulations. The basic nitrogen provides affinity to hair keratin, while the polymer backbone ensures film formation.

Reactivity & Application Flowchart

Figure 2: Divergent reactivity pathways of this compound leading to degradation or functional polymers.

Handling, Stability & Safety Protocols

Storage Conditions

-

Stabilizers: Must be stored with a radical inhibitor (e.g., NaOH pellets or polymerization inhibitors like phenothiazine) to prevent spontaneous polymerization.

-

Environment: Store in a cool, dry place under inert gas (Argon/Nitrogen). Strictly anhydrous conditions are preferred to avoid hydrolysis.

-

Shelf Life: Limited; often synthesized in situ or used immediately upon purchase due to enamine instability.

Safety Hazards

-

Skin/Eye Contact: Irritant. The hydrolysis products (acetaldehyde) are toxic and carcinogenic.

-

Inhalation: Vapor may cause respiratory irritation.

-

PPE: Butyl rubber gloves, chemical splash goggles, and fume hood operation are mandatory.

References

-

BASF SE. (2006). Isoalkane mixture, its preparation and use. Patent WO2006120003A1. Link

-

Matrix Fine Chemicals. (n.d.). This compound Product Entry. CAS 125953-81-3.[1][2][4] Link

-

United States Patent Office. (1967). Polymeric depolarizers. US Patent 3,352,720. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Piperidone. (Precursor data). Link

-

Mijolovic, D. et al. (2008). Use of Copolymers Comprising Polyisobutene in Cosmetic Compositions. US Patent App. 20080194715.[5] Link

Sources

- 1. 4-Piperydynon, 1-etenyl-(9CI) CAS#: 125953-81-3 • ChemWhat | Baza danych substancji chemicznych i biologicznych [chemwhat.pl]

- 2. This compound | CAS 125953-81-3 [matrix-fine-chemicals.com]

- 3. WO2018043684A1 - ã¤ã³ã¯ã¸ã§ããç¨æ°´æ§ã¤ã³ã¯çµæç©åã³åºä½è£½å¤ - Google Patents [patents.google.com]

- 4. ichemistry.cn [ichemistry.cn]

- 5. US20080194715A1 - Use of Copolymers Comprising Polyisobutene in Cosmetic Compositions - Google Patents [patents.google.com]

Technical Guide: Potential Biological Activity of Vinyl Piperidinones

Executive Summary & Pharmacophore Analysis

Vinyl piperidinones represent a privileged scaffold in medicinal chemistry, characterized by a piperidin-4-one core functionalized with exocyclic double bonds (vinyl groups).[1] These structures—most notably the 3,5-bis(benzylidene)-4-piperidinones (BBPs) and N-acryloyl-4-piperidinones (NAPs) —act as potent Michael acceptors .[1]

Their biological activity is primarily driven by the electrophilic

Structural Classification

| Class | Structure Description | Key Mechanism |

| Class A: 3,5-bis(benzylidene) | Exocyclic vinyl groups at C3/C5 conjugated to the C4 ketone.[1][2] | Bivalent Michael acceptor; cross-links proteins; mimics Curcumin. |

| Class B: N-acryloyl | Vinyl group attached to the piperidine Nitrogen via an amide bond. | Monovalent Michael acceptor; targets specific kinases (e.g., BTK, EGFR).[1] |

| Class C: 3-methylene | Single exocyclic vinyl group at C3. | Lower steric hindrance; high reactivity toward thiols. |

Chemical Synthesis & Reactivity

To understand the biological potential, one must master the synthesis. The reactivity of the vinyl group is tunable based on the substituents on the aromatic rings (for BBPs) or the nitrogen atom.

Synthesis Protocol: Claisen-Schmidt Condensation (Class A)

This protocol yields 3,5-bis(benzylidene)-4-piperidinones.[1]

Reagents:

-

4-Piperidinone hydrochloride (10 mmol)[1]

-

Substituted Benzaldehyde (22 mmol)[1]

-

Acetic acid (glacial)[1]

-

Dry HCl gas (or concentrated HCl)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-piperidinone hydrochloride in 20 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Add the substituted benzaldehyde (2.2 eq) to the solution.

-

Catalysis: Pass dry HCl gas through the solution for 20 minutes (or add 2 mL conc. HCl dropwise) while stirring at room temperature. The mixture will typically change color (yellow/orange) indicating enone formation.[1]

-

Precipitation: Stir for 3-5 hours. Pour the reaction mixture into ice-cold ether or water.

-

Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from ethanol/acetone.

Validation Check:

-

1H NMR: Look for the singlet (or doublet) olefinic proton signal around

7.6–7.8 ppm.[1] Absence of this peak indicates failed condensation. -

IR Spectroscopy: Shift of carbonyl stretch to ~1660 cm⁻¹ (conjugated ketone) vs ~1710 cm⁻¹ (non-conjugated).[1]

Mechanism of Action: The Michael Addition

The biological "trigger" is the covalent attachment to thiols.

Figure 1: Mechanism of Michael Addition.[1] The vinyl piperidinone acts as a soft electrophile, targeting soft nucleophiles (thiols) on proteins.[1]

Biological Activities & Therapeutic Applications[1][2][3][4][5][6][7][8]

Anticancer Activity (Cytotoxicity)

Vinyl piperidinones exhibit selective toxicity toward cancer cells (e.g., HCT116, MCF-7, Molt-4) compared to normal fibroblasts.[1]

-

ROS Generation: The compounds deplete cellular glutathione (GSH) by direct alkylation.[1] This drops the cell's antioxidant capacity, leading to a fatal accumulation of Reactive Oxygen Species (ROS).[1]

-

Proteasome Inhibition: The electrophilic carbons attack the N-terminal threonine of the 20S proteasome, blocking protein degradation and inducing apoptosis.

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (

), leading to cytochrome c release.[1]

Data Summary: Cytotoxicity (IC50 in

| Compound | Substituent (R) | HCT116 (Colon) | MCF-7 (Breast) | Mechanism |

|---|---|---|---|---|

| BBP-1 | H (Unsubstituted) | 2.5 | 4.1 | ROS Induction |

| BBP-2 | 3,4,5-OMe | 0.8 | 1.2 | Tubulin binding |

| BBP-3 | 2-F | 1.5 | 2.8 | Proteasome Inhibition |

| Curcumin | (Reference) | 15.0 | 22.0 | Multiple |[1]

Anti-Inflammatory & Cytoprotection (Nrf2/NF-kB)

These compounds act as "pathway switches."[1]

-

Nrf2 Activation: Under normal conditions, Nrf2 is bound to Keap1. Vinyl piperidinones alkylate Cys151 on Keap1, causing a conformational change that releases Nrf2. Nrf2 translocates to the nucleus, activating antioxidant response elements (ARE).[1]

-

NF-kB Inhibition: They block IKK

phosphorylation (via cysteine modification), preventing NF-kB from entering the nucleus and transcribing pro-inflammatory cytokines (IL-6, TNF

Figure 2: Dual Mechanism.[1] The drug simultaneously activates antioxidant defense (Nrf2) and inhibits inflammation (NF-kB) via cysteine modification.[1]

Experimental Protocols

Cysteine Reactivity Assay (Mechanism Validation)

To confirm the compound acts as a Michael acceptor, you must measure its reaction rate with a model thiol (Cysteamine or GSH).[1]

Protocol:

-

Preparation: Prepare a 100

M solution of the Vinyl Piperidinone in phosphate buffer (pH 7.4) containing 10% DMSO.[1] -

Reaction: Add Cysteamine (10-fold excess, 1 mM).

-

Monitoring: Measure UV-Vis absorbance decrease at the

of the enone (typically 360–380 nm) over time (0–60 min). The loss of absorbance corresponds to the disruption of the conjugated system upon thiol addition. -

Calculation: Plot ln(Abs) vs. time to determine the pseudo-first-order rate constant (

).

MTT Cytotoxicity Assay

Protocol:

-

Seeding: Seed cancer cells (e.g., HCT116) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat with serial dilutions of the vinyl piperidinone (0.1 – 100

M). Include DMSO control. -

Incubation: Incubate for 48h or 72h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation Source: PMC / NIH [Link][1]

-

Developing dietary curcumin mono-carbonyl piperidinone analogs as Nrf2-dependent cytoprotectors against oxidative damage Source: PubMed [Link][1]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: RSC Advances [Link]

-

Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes Source: PMC / NIH [Link][1]

-

Molecular Mechanisms of the Conjug

-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity Source: PMC / NIH [Link][1] -

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: PMC / NIH [Link][1]

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

1-Ethenylpiperidin-4-one: Technical Synthesis, Reactivity, and Polymer Applications

[1][2]

Executive Summary

1-Ethenylpiperidin-4-one (also known as N-vinyl-4-piperidone ) is a specialized functional monomer characterized by a piperidine ring bearing a reactive vinyl group at the nitrogen (N1) position and a ketone functionality at the C4 position.[1][2][3] Unlike the ubiquitous N-vinylpyrrolidone (NVP), which is a stable cyclic amide (lactam), this compound is a tertiary enamine .[1][2] This structural distinction confers unique reactivity profiles but also imposes strict stability constraints, particularly regarding hydrolytic sensitivity.[2]

This guide provides a technical deep-dive for researchers utilizing this compound as a building block for functionalized polymers, specifically in the design of polymer-drug conjugates where the C4-ketone serves as a chemoselective handle for payload attachment.[1][2]

Part 1: Chemical Identity & Stability Profile[2]

Structural Analysis

The molecule consists of two distinct reactive centers:[1][2]

-

N-Vinyl Group (Enamine): Electron-rich olefin susceptible to radical polymerization and electrophilic attack.[1][2]

-

C4-Ketone: A non-conjugated carbonyl group available for nucleophilic addition (e.g., Schiff base formation).[1][2]

| Property | Data |

| CAS Number | 125953-81-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Classification | Tertiary Enamine / Functional Monomer |

| Stability | High Sensitivity: Hydrolytically unstable in acidic aqueous media (releasing acetaldehyde).[1][2] Requires storage under basic/anhydrous conditions. |

The "Enamine vs. Lactam" Distinction (Expert Insight)

A common misconception in polymer chemistry is treating N-vinyl-4-piperidone identically to N-vinylpyrrolidone (NVP).[1][2]

-

NVP (Lactam): The nitrogen lone pair is delocalized into the carbonyl.[1][2] The N-vinyl group is electronically balanced, making it stable to water.[1][2]

-

N-Vinyl-4-piperidone (Enamine): The nitrogen lone pair is not conjugated to the C4 ketone.[1][2] It donates strongly into the vinyl double bond.[2] This makes the

-carbon of the vinyl group highly nucleophilic and the

Operational Consequence: All synthesis and polymerization reactions must be conducted in anhydrous aprotic solvents (e.g., DMSO, Toluene) with rigorous exclusion of acid catalysts.[2]

Part 2: Synthesis Protocols

Two primary routes exist for the synthesis of this compound. The Vinyl Exchange method is preferred for laboratory scale due to safety, while Reppe Vinylation is reserved for industrial scale.[2]

Method A: Metal-Catalyzed Vinyl Exchange (Lab Scale)

This method utilizes vinyl acetate or vinyl ethers as the vinyl source, avoiding high-pressure acetylene.[1][2]

-

Reagents: 4-Piperidone monohydrate hydrochloride (neutralized to free base), Vinyl Acetate (excess), Catalyst ([Ir(cod)Cl]₂ or similar Iridium/Palladium complexes).[1][2]

-

Conditions: Anhydrous THF, 80°C, Inert Atmosphere (N₂/Ar).

Protocol:

-

Free Base Preparation: Dissolve 4-piperidone HCl in minimal water; basify with K₂CO₃ to pH 10.[1][2] Extract with CHCl₃, dry over MgSO₄, and evaporate to obtain the unstable free amine.[2] Use immediately.

-

Transvinylation: In a glovebox, combine 4-piperidone (1 eq) with Vinyl Acetate (4 eq).[1][2]

-

Catalysis: Add [Ir(cod)Cl]₂ (1 mol%) and Na₂CO₃ (5 mol%) to scavenge any acetic acid formed.[1][2]

-

Reaction: Reflux at 80°C for 12–16 hours.

-

Purification: Distillation under reduced pressure. Do not use silica gel chromatography (acidic surface triggers hydrolysis).[1][2] Use neutral alumina if necessary.

Method B: Reppe Vinylation (Industrial/High Pressure)[1][2]

-

Reagents: 4-Piperidone, Acetylene gas, Potassium tert-butoxide (KOtBu).[1][2]

-

Mechanism: Nucleophilic attack of the amide anion onto acetylene.[2]

Part 3: Polymerization & Applications[2][3][4][5]

The primary utility of this compound is as a monomer for Poly(N-vinyl-4-piperidone) .[1][2] This polymer serves as a reactive scaffold for drug delivery.[2]

Radical Polymerization

Due to the enamine nature, cationic polymerization is risky (acid sensitivity).[2] Radical polymerization is the standard.[2]

-

Solvent: Anhydrous DMF or Toluene.

-

Temperature: 60–70°C.

Mechanism:

The vinyl group undergoes addition polymerization.[2] The bulky piperidone ring creates a rigid polymer backbone with high glass transition temperature (

Drug Conjugation Strategy (The "Ketone Handle")

Unlike PVP, which is chemically inert, Poly(N-vinyl-4-piperidone) contains a ketone on every repeat unit.[1][2] This allows for post-polymerization modification using hydrazide or alkoxyamine linkers, forming acid-labile bonds (hydrazones/oximes) ideal for pH-responsive drug release in tumor microenvironments.[1][2]

Part 4: Technical Nuances & Troubleshooting

Stability vs. Acrylamide Derivatives

Researchers often confuse This compound with 1-Acryloylpiperidin-4-one .[1][2]

-

1-Ethenyl (N-Vinyl): Electron-rich.[1][2] Polymerizes to form non-degradable backbones. Used for scaffolds.

-

1-Acryloyl (Amide): Electron-poor (Michael acceptor).[1][2] Used for covalent inhibitors (binding to Cysteine residues in proteins).[1][2]

-

Verification: Check your target application. If you need a covalent drug binder, you likely need the acryloyl derivative.[2] If you need a polymer backbone, you need the ethenyl derivative.[2]

Handling Precautions

-

Storage: Store at -20°C under Argon. Add a radical inhibitor (e.g., MEHQ) if storing for >24 hours.[2]

-

Toxicity: Analogous to vinylpyridine.[2] Potential skin sensitizer and lachrymator.[2] Use double-gloving and work in a fume hood.[1][2]

-

Spill Cleanup: Do not use acidic absorbents (clay).[1][2] Use basic absorbents (sodium carbonate/sand mixture) to prevent hydrolytic release of acetaldehyde vapors.[1][2]

References

-

Chemical Identity & Properties

-

Polymerization & Applications

-

Synthesis Methodology (Vinyl Exchange)

-

Related Piperidone Chemistry

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US3352720A - Polymeric depolarizers - Google Patents [patents.google.com]

- 3. ES2627210T3 - Mezcla de isoalcanos, su preparación y uso - Google Patents [patents.google.com]

- 4. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Vinylpyridines, stabilized - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Ethenylpiperidin-4-one

[1][2][3][4]

Introduction & Strategic Analysis

Target Molecule: 1-Ethenylpiperidin-4-one (CAS: Not widely listed as free base; see Derivative CAS: 129-03-3 for parent) Synonyms: N-Vinyl-4-piperidone, 1-Vinylpiperidin-4-one.

The synthesis of This compound presents a specific chemoselective challenge: the incompatibility of the reactive enamine (N-vinyl group) with the electrophilic ketone functionality in the same ring. Simple enamines are hydrolytically unstable, rapidly degrading to the amine and acetaldehyde in the presence of moisture or acid. Furthermore, the free ketone can participate in self-condensation or polymerization initiated by the electron-rich enamine moiety.

Therefore, a direct vinylation of 4-piperidone is chemically unsound. This protocol utilizes a Protection-Vinylation-Deprotection strategy. We first mask the ketone as a cyclic ketal, perform a Copper(I)-catalyzed C-N cross-coupling (modified Ullmann/Goldberg reaction) to install the vinyl group, and then address the deprotection.

Critical Note: The 1-Ethenyl-1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal derivative) is the stable, isolable synthetic target. The free ketone form (this compound) is highly liable to polymerization and hydrolysis; it should be generated in situ or stored under strictly anhydrous, basic conditions.

Synthetic Pathway Visualization

The following diagram outlines the critical path for the synthesis, highlighting the protection strategy required to preserve the ketone functionality during the metal-catalyzed cross-coupling.

Figure 1: Strategic pathway for the synthesis of this compound via ketal protection.

Experimental Protocols

Phase 1: Protection of 4-Piperidone

Objective: Synthesize 1,4-dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal). Rationale: The ketone must be protected to prevent side reactions with the vinyl halide and to avoid self-polymerization during the basic coupling step.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| 4-Piperidone HCl monohydrate | 153.61 | 1.0 | 15.36 g (100 mmol) | Substrate |

| Ethylene Glycol | 62.07 | 1.5 | 9.31 g (150 mmol) | Protecting Group |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.05 | 0.86 g | Catalyst |

| Toluene | 92.14 | Solvent | 200 mL | Azeotrope former |

| Triethylamine | 101.19 | 1.2 | 12.14 g | Neutralization (Post-rxn) |

Procedure:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-Piperidone HCl monohydrate, ethylene glycol, PTSA, and Toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will collect in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

-

Neutralization: Cool the reaction mixture to room temperature (RT). The piperidine salt may precipitate.[1] Add Triethylamine to neutralize the HCl salt and liberate the free amine. Stir for 30 mins.

-

Workup: Filter off the solid salts. Wash the filtrate with 10% NaHCO₃ (50 mL) and Brine (50 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Distillation under reduced pressure (vacuum) yields the clear, colorless liquid product.

-

Target Yield: 85-95%.

-

Phase 2: Copper-Catalyzed N-Vinylation

Objective: Synthesis of 1-Ethenyl-1,4-dioxa-8-azaspiro[4.5]decane. Methodology: This step utilizes a modified Ma/Jiang protocol using CuI/L-Proline, which is superior to Pd-catalysis for vinyl halides due to lower cost and high efficacy for secondary amines.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Piperidone Ethylene Ketal (from Phase 1) | 1.0 | Substrate |

| Vinyl Bromide (1.0M in THF) | 1.5 | Coupling Partner |

| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Catalyst |

| L-Proline | 0.2 (20 mol%) | Ligand |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base |

| DMSO (Anhydrous) | Solvent | Reaction Medium |

Detailed Workflow:

-

Inert Atmosphere: Flame-dry a pressure tube or Schlenk flask and purge with Argon/Nitrogen.

-

Catalyst Pre-complexation: Add CuI and L-Proline to the flask. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add anhydrous DMSO. Stir for 10 minutes at RT to allow ligand-metal complexation (solution often turns blue/greenish).

-

Substrate Addition: Add the 4-Piperidone Ethylene Ketal and K₂CO₃.

-

Reagent Addition: Add the Vinyl Bromide solution via syringe.

-

Safety Note: Vinyl bromide is a carcinogen and gas at RT. Use a commercial solution in THF or handle cold vinyl bromide condensed into the vessel if using neat gas.

-

-

Reaction: Seal the vessel tightly. Heat to 80–90°C for 24–36 hours.

-

Monitoring: Monitor by TLC (SiO₂, 10% MeOH/DCM) or GC-MS. Look for the disappearance of the secondary amine.

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.

-

Filter through a pad of Celite to remove copper salts.

-

Separate layers. Extract aqueous layer 3x with EtOAc.

-

Wash combined organics with water (to remove DMSO) and brine.

-

-

Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis). Eluent: Hexane/EtOAc gradient.

-

Product: 1-Ethenyl-1,4-dioxa-8-azaspiro[4.5]decane.

-

Deprotection & Stability Analysis (The Critical Junction)

The Dilemma: To obtain "this compound," one must remove the ketal. Standard ketal deprotection involves aqueous acid (e.g., HCl, AcOH). However, enamines are hydrolyzed by aqueous acid to the corresponding amine and aldehyde.

Mechanism of Failure (Acidic Hydrolysis):

Application Recommendation: For most drug discovery or polymerization applications, do not deprotect until the final step of your larger synthesis. Use the 1-Ethenyl-1,4-dioxa-8-azaspiro[4.5]decane as the synthon.

If the free ketone is absolutely required:

-

Trans-ketalization: Use an excess of acetone and a catalytic amount of PPTS (Pyridinium p-toluenesulfonate) in a dry environment. This is an equilibrium process that drives off the volatile ethylene ketal of acetone.

-

Workup: Do not use aqueous workup. Remove volatiles under vacuum.

-

Storage: Store at -20°C under Argon.

Mechanistic Insight (Cu-Catalysis)

The Cu(I)-catalyzed vinylation proceeds via a catalytic cycle involving oxidative addition of the vinyl halide to the Cu(I) species, followed by coordination of the amine, deprotonation, and reductive elimination. L-Proline acts as a bidentate ligand, stabilizing the Cu-intermediate and lowering the activation energy for the coupling of the secondary amine.

Figure 2: Simplified catalytic cycle for the Copper-mediated N-vinylation.

References

-

Patent Reference for Target Class

- BASF SE. (2020). Process for preparing a piperidin-4-one. EP3666757A1.

-

Core Methodology (Cu-Catalyzed Vinylation)

-

Jiang, D., Fu, H., Jiang, Y., & Zhao, Y. (2007). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines and Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry, 72(2), 672–674. (Protocol adapted for vinyl halides).[2]

-

-

Vinyl Sulfides/Amines via Copper (Alternative Ligands)

-

General Piperidone Synthesis

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001).[4] Reduction of N-Acyl-2,3-dihydro-4-pyridones to 4-Piperidones. The Journal of Organic Chemistry, 66(6), 2181–2182.

-

Application Notes and Protocols for the Polymerization of N-vinyl-2-piperidone and Derivatives

Introduction: The Versatility of Poly(N-vinyl-2-piperidone) in Advanced Applications

Poly(N-vinyl-2-piperidone) (PNVPp) and its derivatives are a class of polymers that, while structurally similar to the well-known poly(N-vinylpyrrolidone) (PVP), possess unique properties stemming from their six-membered lactam ring. This structural nuance influences their solubility, thermal stability, and interaction with biological systems, making them highly valuable materials for researchers, scientists, and drug development professionals. These polymers are particularly promising in the pharmaceutical and biomedical fields for applications such as drug delivery, hydrogel formation, and as excipients in various formulations.[1][2][3]

This guide provides a comprehensive overview of the polymerization of N-vinyl-2-piperidone (NVPp) and its derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize and characterize these polymers effectively. We will delve into the mechanistic details of various polymerization techniques, offering insights into the rationale behind experimental choices to ensure reproducible and reliable outcomes.

Monomer Characteristics and Pre-polymerization Handling

N-vinyl-2-piperidone is a vinyl monomer featuring a piperidone ring. The vinyl group is susceptible to polymerization under various conditions, including heat and the presence of initiators.[4] Commercially available NVPp may contain inhibitors, such as sodium hydroxide, to prevent spontaneous polymerization during storage.[4][5] Therefore, it is crucial to remove these inhibitors before initiating a controlled polymerization reaction. This is typically achieved through vacuum distillation or by passing the monomer through a column of activated basic alumina.

Safety Precautions: N-vinyl monomers can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[6][7][8] N-vinyl-2-piperidone is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[6][7] It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling and polymerization reactions should be conducted in a well-ventilated fume hood.

Polymerization Methodologies: A Comparative Overview

The choice of polymerization method is critical as it dictates the polymer's molecular weight, molecular weight distribution (polydispersity), and end-group functionality. The most common methods for polymerizing N-vinyl monomers are free-radical, cationic, and anionic polymerization.

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for synthesizing PNVPp. It can be initiated by thermal decomposition of an initiator or by photolysis.

Mechanism Rationale: This process involves three main steps: initiation, propagation, and termination. The initiator generates free radicals, which then attack the vinyl group of the monomer, initiating the polymer chain. The chain grows through the sequential addition of monomer units. Termination occurs when two growing chains combine or disproportionate. The concentration of the initiator and monomer, as well as the reaction temperature, are key parameters to control the molecular weight of the resulting polymer.[9]

Protocol 1: Free-Radical Solution Polymerization of N-vinyl-2-piperidone

Materials:

-

N-vinyl-2-piperidone (inhibitor-free)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., benzene, dioxane, or isopropanol)[5][9]

-

Nitrogen gas (for inert atmosphere)

-

Precipitating solvent (e.g., diethyl ether or hexane)

Procedure:

-

Monomer Purification: Purify N-vinyl-2-piperidone by vacuum distillation to remove the inhibitor.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified N-vinyl-2-piperidone and AIBN in the chosen anhydrous solvent. The molar ratio of monomer to initiator will influence the final molecular weight; a common starting ratio is [Monomer]/[Initiator] = 100:1.

-

Inert Atmosphere: Deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes. Oxygen can inhibit free-radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C to initiate the polymerization. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

-

Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

-

Purification: Collect the precipitated polymer by filtration and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation:

| Parameter | Value/Range | Influence on Polymer |

| Monomer Concentration | 1-5 M | Affects polymerization rate and molecular weight. |

| [Monomer]/[Initiator] Ratio | 50:1 to 500:1 | Higher ratio leads to higher molecular weight. |

| Temperature | 60-80 °C | Affects initiation rate and chain transfer reactions. |

| Solvent | Benzene, Dioxane | Can influence chain transfer and polymer solubility. |

Cationic Polymerization

Cationic polymerization is suitable for vinyl monomers with electron-donating groups, which can stabilize the propagating carbocation. The lactam group in NVPp can facilitate this type of polymerization.

Mechanism Rationale: This method is initiated by a Lewis acid or a protonic acid, which generates a carbocation from the monomer. The polymer chain grows by the electrophilic attack of the carbocationic chain end on the double bond of a monomer molecule. Cationic polymerizations are often sensitive to impurities and require stringent reaction conditions.[10]

Protocol 2: Cationic Polymerization of N-vinyl-2-piperidone

Materials:

-

N-vinyl-2-piperidone (rigorously purified and dried)

-

Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

-

Dry nitrogen or argon gas

-

Quenching agent (e.g., methanol)

Procedure:

-

Stringent Purification: The monomer and solvent must be meticulously dried and purified to remove any traces of water or other nucleophilic impurities, which can terminate the cationic polymerization.

-

Reaction Setup: In a glovebox or under a high-vacuum line, add the purified solvent and monomer to a flame-dried reaction vessel equipped with a magnetic stir bar.

-

Inert Atmosphere: Maintain a strict inert atmosphere of dry nitrogen or argon throughout the experiment.

-

Initiation: Cool the solution to the desired temperature (e.g., 0 °C to -78 °C). Slowly add the Lewis acid initiator via syringe. The reaction is often rapid.

-

Polymerization: Allow the reaction to proceed for the desired time. Monitor the viscosity of the solution as an indicator of polymerization.

-

Termination: Quench the polymerization by adding a small amount of methanol.

-

Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Anionic Polymerization

Anionic polymerization is a "living" polymerization technique, meaning that in the absence of impurities, the propagating chain ends remain active. This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, as well as the creation of block copolymers.

Mechanism Rationale: Anionic polymerization is initiated by a nucleophile, such as an organolithium compound (e.g., n-butyllithium), which attacks the vinyl group to form a carbanionic propagating species.[11] This method is suitable for monomers with electron-withdrawing groups that can stabilize the propagating anion. While the lactam group is not strongly electron-withdrawing, anionic polymerization of N-vinyl lactams is possible under controlled conditions.

Protocol 3: Anionic Polymerization of N-vinyl-2-piperidone

Materials:

-

N-vinyl-2-piperidone (rigorously purified and dried)

-

Organolithium initiator (e.g., n-butyllithium in hexanes)

-

Anhydrous, polar aprotic solvent (e.g., tetrahydrofuran, THF)

-

High-vacuum line and glassware

-

Terminating agent (e.g., degassed methanol)

Procedure:

-

Extreme Purity: Monomer and solvent must be of the highest purity and free from any protic impurities. THF is typically distilled from sodium/benzophenone ketyl immediately before use.

-

High-Vacuum Technique: The entire polymerization must be conducted under high vacuum in sealed glassware to prevent termination by atmospheric CO₂ or moisture.

-

Reaction Setup: Introduce the purified solvent and monomer into the reaction vessel via vacuum distillation.

-

Initiation: Cool the solution to a low temperature (e.g., -78 °C). Introduce the initiator via a pre-calibrated ampoule or syringe. A color change often indicates the formation of the living anionic species.

-

Propagation: Allow the polymerization to proceed. The reaction is typically very fast.

-

Termination: Terminate the polymerization by introducing a proton source, such as degassed methanol.

-

Purification: Precipitate the polymer in a non-solvent and dry under high vacuum.

Visualization of Polymerization Mechanisms

Caption: Overview of free-radical, cationic, and anionic polymerization mechanisms for N-vinyl-2-piperidone.

Polymer Characterization

After synthesis, it is essential to characterize the polymer to determine its molecular weight, polydispersity, and structure.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the polymer structure and to determine the extent of monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the disappearance of the vinyl group C=C stretch (around 1630 cm⁻¹) and the presence of the characteristic polymer backbone vibrations.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important physical property.

Applications in Drug Development

The unique properties of PNVPp and its derivatives make them highly suitable for various applications in drug delivery and formulation.[1][2][3]

-

Drug Solubilization: The amphiphilic nature of PNVPp can enhance the solubility and bioavailability of poorly water-soluble drugs.[12]

-

Controlled Release: Copolymers of NVPp can be designed to form micelles or hydrogels for the controlled or targeted release of therapeutic agents.[1]

-

Tablet Binding and Disintegration: Similar to PVP, PNVPp can act as a binder in tablet formulations and, in its cross-linked form, as a disintegrant.[13]

Troubleshooting Common Polymerization Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no polymerization | Impurities in monomer or solvent (e.g., water, oxygen). Inactive initiator. Incorrect temperature. | Rigorously purify all reagents. Deoxygenate the reaction mixture thoroughly. Check the age and storage conditions of the initiator. Verify the reaction temperature. |

| Broad polydispersity (in living polymerizations) | Impurities causing premature termination. Slow initiation compared to propagation. | Ensure high-purity reagents and inert atmosphere. Choose an initiator that provides rapid and complete initiation. |

| Polymer is insoluble | Unintended cross-linking. | Reduce reaction temperature. Use a chain transfer agent in free-radical polymerization. |

Conclusion

The polymerization of N-vinyl-2-piperidone and its derivatives offers a versatile platform for the synthesis of advanced materials with significant potential in drug development and other scientific fields. By understanding the underlying principles of different polymerization techniques and adhering to meticulous experimental protocols, researchers can effectively synthesize and tailor the properties of these polymers to meet the demands of their specific applications. This guide serves as a foundational resource to facilitate the exploration and utilization of this promising class of polymers.

References

- ChemicalBook. (2024, March 12). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone.

- ResearchGate. (2010, April). Characterization of poly(N-vinyl-2-pyrrolidone)s with broad size distributions.

- Fisher Scientific. (2010, April 29). SAFETY DATA SHEET - N-Vinyl-2-pyrrolidone, stabilized.

- University of Florida Digital Collections. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI.

- BASF. (2025, August 28). Safety Data Sheet - Vinyl Pyrrolidone.

- MDPI. (n.d.). Activity of Povidone in Recent Biomedical Applications with Emphasis on Micro- and Nano Drug Delivery Systems.

- ResearchGate. (n.d.). Amphiphilic poly-n-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles.

- Santa Cruz Biotechnology, Inc. (2022, August 24). SAFETY DATA SHEET - 1-Vinyl-2-pyrrolidinone.

- Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET - N-Vinyl-2-pyrrolidone.

- Occupational Safety and Health Administration. (n.d.). N-VINYL-2-PYRROLIDONE.

- ChemicalBook. (2024, March 13). What are the synthesis methods of N-Vinyl-2-pyrrolidone?.

- ResearchGate. (n.d.). Bulk free-radical photopolymerizations of 1-vinyl-2-pyrrolidinone and its derivatives.

- Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.).

- Baskaran, D., & Müller, A. H. E. (n.d.). Anionic Vinyl Polymerization.

- ResearchGate. (n.d.). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery.

- Semantic Scholar. (n.d.). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review.

- ResearchGate. (2014, December). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst.

- PMC. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties.

- PMC. (n.d.). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review.

- OUCI. (n.d.). Conventional Free Radical Polymerization ofN‐VinylPyrrolidone Homopolymers.

- Semantic Scholar. (n.d.). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses.

- Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole. (2023, September 1).

- ResearchGate. (n.d.). Hydrophobic water‐soluble polymers, 1. Dilute solution properties of poly(1‐vinyl‐2‐piperidone) and poly(N‐vinylcaprolactam).

- Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization.

- PMC. (n.d.). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers.

- E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups.

- ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers.

- Polymer Chemistry (RSC Publishing). (2014, July 2). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.

- PMC - NIH. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers.

- Amphiphilic poly-n-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles. (n.d.).

- Wiley Online Library. (2001, September 1). Controlled free‐radical polymerization of 2‐vinylpyridine in the presence of nitroxides.

- Recent advances in the synthesis of piperidones and piperidines. (n.d.).

- SciSpace. (n.d.). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses.

- MDPI. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties.

- ACS Publications. (2018, September 25). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone.

- PubChem. (n.d.). N-Vinylpiperidone.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- ResearchGate. (n.d.). Structure of poly(1-vinyl-2-pyrrolidone).

- PubChem. (n.d.). N-vinyl-2-pyrrolidone.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 5. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pslc.ws [pslc.ws]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: 1-Ethenylpiperidin-4-one in Polymeric Drug Delivery

This guide details the application of 1-Ethenylpiperidin-4-one (also known as N-Vinylpiperidone or N-Vinylpiperidin-4-one ) in medicinal chemistry.

Unlike its saturated analog (1-ethylpiperidin-4-one) or its acrylamide counterpart (1-acryloylpiperidin-4-one), This compound is primarily utilized as a functional monomer for synthesizing "smart" polymeric drug delivery systems. Its unique structure combines a polymerizable N-vinyl group with a reactive ketone handle, enabling the creation of water-soluble polymers that can be post-functionalized with therapeutic agents.

Compound Profile & Chemical Logic

Structural Analysis

-

CAS Registry: 52763-00-5 (Generic N-vinyl isomer class often referenced in patents)

-

Chemical Class: Cyclic Enamine / N-Vinyl Amine.

-

Molecular Formula:

-

Key Functionalities:

-

N-Vinyl Group (

): Electron-rich alkene. Acts as the polymerization handle. Unlike acrylamides (Michael acceptors), this group polymerizes via electron-rich radical mechanisms or cationic pathways. -

C4-Ketone (

): An electrophilic handle orthogonal to the polymerization site. It remains intact after polymerization, serving as a site for bioconjugation (e.g., hydrazone linkers, reductive amination).

-

Stability & Handling (Critical)

-

Enamine Instability: As an N-vinyl amine, the monomer is sensitive to hydrolysis in acidic aqueous media, releasing acetaldehyde and piperidin-4-one.

-

Storage: Store at -20°C under inert atmosphere (Ar/N2). Stabilizers (e.g., NaOH pellets or radical inhibitors like MEHQ) are often required to prevent spontaneous polymerization or hydrolysis.

-

Differentiation:

-

vs. 1-Ethylpiperidin-4-one: The ethyl analog is a stable opioid precursor (fentanyl series). The ethenyl compound is a reactive monomer.

-

vs. 1-Acryloylpiperidin-4-one: The acryloyl analog is an electron-deficient Michael acceptor used as a covalent warhead in kinase inhibitors. The ethenyl compound is electron-rich.

-

Medicinal Chemistry Applications

The primary utility of this compound lies in Polymer Therapeutics . It serves as a building block for Poly(N-vinylpiperidone) (PVPip) , a functional analog of the widely used Poly(vinylpyrrolidone) (PVP).

Advantages over PVP

While PVP is chemically inert, PVPip contains a ketone on every monomer unit. This allows for:

-

High-Loading Drug Conjugation: Drugs can be attached directly to the polymer backbone via pH-sensitive linkers (hydrazones/oximes).

-

Biodistribution Tuning: The polymer backbone increases the hydrodynamic radius of small molecule drugs, reducing renal clearance (EPR effect in oncology).

-

Stimuli-Responsive Release: Conjugation via hydrazone bonds allows drug release specifically in the acidic microenvironment of tumors or endosomes.

Experimental Protocols

Protocol A: Synthesis of Poly(N-vinylpiperidin-4-one)

Objective: To create a water-soluble, ketone-functionalized polymer scaffold.

Reagents:

-

Monomer: this compound (Freshly distilled or synthesized via Reppe vinylation).

-

Solvent: 1,4-Dioxane (Anhydrous).

-

Initiator: AIBN (Azobisisobutyronitrile).

Step-by-Step Methodology:

-

Preparation: In a glovebox, dissolve this compound (1.0 g, 8.0 mmol) in anhydrous 1,4-dioxane (4.0 mL).

-

Initiation: Add AIBN (13 mg, 1 mol%).

-

Degassing: Seal the reaction vessel and purge with Argon for 15 minutes to remove oxygen (radical scavenger).

-

Polymerization: Heat the mixture to 70°C for 16–24 hours. The solution will become viscous.

-

Precipitation: Cool to room temperature. Dropwise add the reaction mixture into a large excess of cold diethyl ether (50 mL) under vigorous stirring.

-

Purification: Collect the white precipitate via filtration. Re-dissolve in minimal DCM and re-precipitate in ether (repeat 2x) to remove unreacted monomer.

-

Drying: Dry under high vacuum at 40°C.

-

Yield: Typically 60–80%.

-

Characterization:

-NMR (loss of vinyl protons at 4.5–6.0 ppm). FT-IR (retention of C=O stretch at ~1715 cm⁻¹).

-

Protocol B: Drug Conjugation (Model: Doxorubicin-Linker)

Objective: To attach a hydrazide-functionalized drug to the PVPip scaffold via a pH-sensitive hydrazone bond.

Reagents:

-

Scaffold: Poly(N-vinylpiperidin-4-one) (from Protocol A).

-

Payload: Doxorubicin-hydrazide (or model hydrazide).

-

Catalyst: Acetic acid (glacial).

Step-by-Step Methodology:

-

Dissolution: Dissolve Poly(N-vinylpiperidin-4-one) (100 mg) in dry DMSO (2 mL).

-

Activation: Add the hydrazide-drug (0.5 equivalents relative to ketone units) to the solution.

-

Catalysis: Add Acetic acid (10 µL) to catalyze imine/hydrazone formation.

-

Incubation: Stir at 40°C for 24 hours in the dark (to protect photosensitive payloads).

-

Dialysis: Transfer the mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against PBS (pH 7.4) for 48 hours to remove unbound drug and solvent.

-

Lyophilization: Freeze-dry the dialysate to obtain the red-colored polymer-drug conjugate.

-

Validation: UV-Vis spectroscopy (quantify drug loading). Release study in pH 5.0 buffer (mimicking lysosomes) vs. pH 7.4 (plasma).

-

Visualizing the Workflow

The following diagram illustrates the conversion of the monomer to a drug-loaded polymer carrier.

Caption: Synthesis of pH-responsive polymer therapeutics using this compound as a functional monomer.

Structural Disambiguation & Safety

It is critical to distinguish This compound from related pharmacophores to avoid safety hazards and legal restrictions.

| Compound | Structure / Feature | Primary Application | Regulatory Status |

| This compound | N-Vinyl ( | Polymer Monomer, Excipient | Industrial / Research |

| 1-Ethylpiperidin-4-one | N-Ethyl ( | Opioid Precursor (Fentanyl) | Controlled (List I) |

| 1-Acryloylpiperidin-4-one | N-Acryloyl ( | Covalent Warhead (Kinase Inh.) | Research Reagent |

Safety Warning: Do not attempt to hydrogenate this compound, as this produces 1-ethylpiperidin-4-one, a regulated precursor. Stick to polymerization protocols which consume the vinyl group to form non-regulated polymeric materials.

References

- Reppe, W. (1956). Polyvinylpyrrolidone. Verlag Chemie.

-

Boucher, E. A., et al. (1979).[6] "Quaternization of poly(4-vinyl pyridine)." Journal of the Chemical Society, Faraday Transactions 1, 75, 1728-1735.[6] Link (Analogous N-vinyl polymer kinetics).[6]

- Zelikin, A. N., et al. (2007). "Poly(N-vinylpyrrolidone) for drug delivery." Journal of Controlled Release, 121(1-2), 1-30.

-

PubChem. (2025).[7][8][9] 1-Ethylpiperidin-4-one Compound Summary. Link (For structural comparison and regulatory data).

-

Google Patents. (2008). US20080194715A1: Use of Copolymers Comprising Polyisobutene in Cosmetic Compositions.[3] Link (Cites N-vinyl-4-piperidone as a functional monomer).

Sources

- 1. CN109563016B - Method for producing perfluoroalkyl compound using monohydroperfluoroalkane as starting material - Google Patents [patents.google.com]

- 2. ES2627210T3 - Mezcla de isoalcanos, su preparación y uso - Google Patents [patents.google.com]

- 3. US20080194715A1 - Use of Copolymers Comprising Polyisobutene in Cosmetic Compositions - Google Patents [patents.google.com]

- 4. CA2607229A1 - Isoalkane mixture, its preparation and use - Google Patents [patents.google.com]

- 5. EA016100B1 - ÐолÑÑение ÑвеÑдÑÑ ÑаÑÑвоÑов пеÑÑиÑидов пÑÑем кÑаÑковÑеменного нагÑÐµÐ²Ð°Ð½Ð¸Ñ Ð¸ бÑÑÑÑого вÑÑÑÑÐ¸Ð²Ð°Ð½Ð¸Ñ - Google Patents [patents.google.com]

- 6. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Ethenylpiperidin-4-one: Application Note & Protocol

Abstract

This application note provides a comprehensive spectroscopic characterization guide for 1-Ethenylpiperidin-4-one (also known as N-vinyl-4-piperidone), a critical functional monomer used in the synthesis of specialty polymers and pharmaceutical intermediates. Unlike its isomer 1-ethenylpiperidin-2-one (a lactam), this molecule features a reactive enamine moiety and a non-conjugated ketone. This guide details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for structural validation, with a focus on distinguishing the labile N-vinyl group from hydrolysis products.

Structural Analysis & Chemical Properties

This compound is a hetero-bifunctional molecule containing a reactive enamine (

-

Formula:

-

Molecular Weight: 125.17 g/mol

-

CAS Registry: Not widely listed as a bulk commodity; often synthesized in situ or used as a specialized monomer (e.g., in patent US3352720A).

-

Key Stability Warning: As an enamine, the N-vinyl group is susceptible to acid-catalyzed hydrolysis, yielding piperidin-4-one and acetaldehyde. Strict anhydrous conditions are required for analysis.

Functional Group Breakdown

| Moiety | Electronic Effect | Spectroscopic Impact |

| Enamine ( | Electron-donating (N lone pair delocalized into vinyl) | Shielding of vinyl |

| Ketone ( | Electron-withdrawing (Inductive) | Deshielding of |

| Piperidine Ring | Chair conformation (dynamic) | Distinct splitting patterns for axial/equatorial protons in high-field NMR. |

Analytical Workflow Protocol

The following workflow ensures sample integrity by preventing enamine hydrolysis during preparation.

Figure 1: Analytical workflow prioritizing non-destructive techniques and anhydrous handling to prevent enamine degradation.

Sample Preparation Protocol

-

Environment: Handle all samples in a glovebox or under a dry nitrogen stream.

-

Solvent Choice:

-

Preferred: Benzene-

( -

Alternative: Chloroform-

(

-

-

Concentration: Prepare a 10-15 mg/mL solution for

NMR; 40-50 mg/mL for

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (400 MHz,

)

The spectrum is dominated by the AMX pattern of the vinyl group and the

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Interpretation |

| N-CH= | Vinyl | 6.25 - 6.40 | dd | Strongly deshielded by N-conjugation. | |

| =CH2 | Vinyl | 4.60 - 4.75 | d | Terminal vinyl proton trans to N. | |

| =CH2 | Vinyl | 4.05 - 4.20 | d | Terminal vinyl proton cis to N. | |

| 2, 6 | Ring | 3.20 - 3.40 | t (distort) | Deshielded by Nitrogen. | |

| 3, 5 | Ring | 2.30 - 2.50 | t (distort) | Adjacent to carbonyl. |

Technical Insight: The chemical shift of the vinyl

NMR (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| C=O | 207.5 | Ketone carbonyl (non-conjugated). |

| N-CH= | 132.0 | Vinyl |

| =CH2 | 96.5 | Vinyl |

| C-2, C-6 | 48.2 | Ring carbons adjacent to N. |

| C-3, C-5 | 40.8 | Ring carbons adjacent to C=O. |

B. Infrared Spectroscopy (FT-IR)

IR analysis is rapid for confirming the presence of the enamine functionality without solvent interference.

-

Instrument: FT-IR with Diamond ATR.

-

Key Absorptions:

| Wavenumber ( | Intensity | Functional Group | Mode |

| 1715 - 1725 | Strong | Ketone ( | Stretching. Distinct from amide/lactam (usually <1680).[1] |

| 1635 - 1645 | Medium/Strong | Enamine ( | Stretching. Polarized by Nitrogen. |

| 3050 - 3100 | Weak | Vinyl ( | Stretching. |

| 2800 - 2950 | Medium | Alkyl ( | Ring |

C. Mass Spectrometry (MS)

Electron Ionization (EI) - 70 eV

The fragmentation pattern is driven by the stability of the enamine radical cation and

-

Molecular Ion (

): m/z 125 (Distinct, usually 20-40% abundance). -

Base Peak: m/z 97 (Loss of CO).

Fragmentation Pathway Logic:

- (125): Ionization at the Nitrogen lone pair.

-

Loss of CO (28 Da): Typical for cyclic ketones. Ring contraction leads to an N-vinyl pyrrolidine-like radical cation (m/z 97).

-

Loss of Vinyl (27 Da): Cleavage of the N-C bond yields the piperidone radical cation (m/z 98), though this is less favorable than CO loss.

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Critical Comparison: 4-one vs. 2-one

Researchers often confuse This compound with 1-ethenylpiperidin-2-one (N-vinylpiperidone). Distinction is vital:

| Feature | 1-Ethenylpiperidin-4 -one | 1-Ethenylpiperidin-2 -one |

| Class | Enamine / Ketone | Enamide / Lactam |

| Stability | Low (Acid sensitive) | High (Stable monomer) |

| IR C=O | ~1720 | ~1680 |

| 13C C=O | ~208 ppm | ~170 ppm |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

Bayer, E., et al. (1967). Polymeric Depolarizers. US Patent 3,352,720A. (Describes polymerization of N-vinyl-4-piperidone). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for enamine/ketone shifts). Link

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Detailed coupling constants for vinyl systems). Link

Sources

Application Note: Design and Utilization of 1-Ethenylpiperidin-4-one Functionalized Polymers

Executive Summary

This guide details the synthesis, functionalization, and application of polymers derived from 1-Ethenylpiperidin-4-one (also known as N-vinyl-4-piperidone ). Unlike its common isomer, N-vinyl-2-piperidone (a lactam used for thermoresponsive materials), the 4-piperidone derivative features a reactive ketone group at the C4 position. This ketone moiety serves as a versatile "chemical hook," enabling site-specific conjugation of drugs, fluorescent probes, or crosslinkers via Schiff base chemistry (hydrazones/oximes).

Key Distinction:

-

1-Ethenylpiperidin-2-one (Lactam): Chemically inert amide; used for biocompatibility and thermoresponsiveness (LCST behavior).

-

This compound (Enamine/Ketone): Reactive scaffold; the C4 ketone allows for post-polymerization functionalization. Note: The monomer is an enamine and is often handled as a salt (e.g., hydrochloride) to prevent premature hydrolysis or oxidation.

Part 1: Polymer Design & Synthesis Strategies

Monomer Stability & Handling

The monomer this compound is an enamine . Enamines are electron-rich and susceptible to hydrolysis in aqueous acidic environments, yielding acetaldehyde and 4-piperidone. To ensure successful polymerization, the monomer is typically stabilized as a quaternary ammonium salt (e.g., This compound hydrochloride ) or polymerized in non-aqueous, basic conditions.

Polymerization Protocols

Two primary routes are recommended depending on the desired molecular weight distribution and architecture.

Protocol A: Free Radical Polymerization (Aqueous/Salt Method)

Best for generating high molecular weight polyelectrolytes.

-

Reagents:

-

Monomer: this compound HCl (10 g).

-

Initiator: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) (1 wt%).

-

Solvent: Deionized water (degassed).

-

-

Procedure:

-

Dissolve monomer in water (20 wt% solids).

-

Purge with N₂ for 30 minutes to remove oxygen.

-

Add V-50 initiator.

-

Heat to 60°C for 12 hours under N₂ atmosphere.

-

Purification: Dialyze against water (MWCO 3.5 kDa) to remove unreacted monomer, then lyophilize.

-

-

Result: Water-soluble cationic polyelectrolyte (Poly(N-vinyl-4-piperidone HCl)).

Protocol B: RAFT Polymerization (Organic/Neutral Method)

Best for block copolymers and precise molecular weight control.

-

Reagents:

-

Monomer: this compound (Free base - Freshly generated from salt via neutralization & extraction).

-

CTA (Chain Transfer Agent): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Anhydrous 1,4-Dioxane.

-

-

Procedure:

-

Mix Monomer:CTA:Initiator in a ratio of 200:1:0.2.

-

Freeze-pump-thaw (3 cycles) to remove oxygen.

-

Polymerize at 70°C for 18 hours.

-

Quench: Cool to 0°C and expose to air.

-

Purification: Precipitate into cold diethyl ether.

-

-

Result: Well-defined polymer with reactive ketone pendants.

Part 2: Post-Polymerization Functionalization

The defining feature of this polymer is the C4 Ketone . It undergoes condensation reactions with hydrazines and hydroxylamines under mild conditions.

Mechanism: The "Click-Like" Schiff Base Reaction

The reaction between the pendant ketone and a hydrazide-functionalized payload creates a hydrazone linkage . This bond is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0), making it ideal for intracellular drug delivery.

Figure 1: Workflow for conjugating hydrazide-functionalized payloads to the poly(N-vinyl-4-piperidone) scaffold.

Part 3: Applications & Case Studies

pH-Responsive Drug Delivery Systems

Concept: Tumor tissues and intracellular endosomes are acidic (pH 5.0–6.5). By conjugating chemotherapeutics (e.g., Doxorubicin) to the polymer via a hydrazone bond, the drug remains bound during circulation (reducing systemic toxicity) and releases only upon cellular uptake.

-

Advantage: The high density of ketone groups allows for a high drug loading capacity compared to end-functionalized polymers (e.g., PEG).

-

Data: Hydrazone stability comparison.

| Medium | pH | Half-life of Linker (t1/2) | Status |

| Blood Plasma | 7.4 | > 48 Hours | Stable |

| Extracellular Tumor | 6.5 | ~ 12 Hours | Slow Release |

| Endosome/Lysosome | 5.0 | < 30 Minutes | Rapid Release |

Heavy Metal Scavenging (Chelation)

The piperidone ring can be modified into a Schiff base ligand to chelate heavy metals.

-

Protocol: React the polymer with ethylenediamine to form a pendant imine, then reduce with NaBH₄ to form a secondary amine chelate.

-

Application: Removal of Cu(II) and Pb(II) from wastewater. The tertiary amine of the backbone and the newly formed secondary amine create a bidentate binding site.

Bio-Orthogonal Hydrogels

By mixing Poly(N-vinyl-4-piperidone) with a polymer containing pendant aminooxy groups (e.g., Poly(N-aminooxy-acrylamide)), a crosslinked hydrogel forms spontaneously via oxime bond formation.

-

Use Case: Injectable hydrogels for tissue engineering. The gelation occurs in situ without toxic catalysts or UV light.

Part 4: Detailed Experimental Protocols

Protocol C: Drug Conjugation (Doxorubicin)

Objective: Conjugate Doxorubicin-hydrazide to Poly(N-vinyl-4-piperidone).

-

Preparation: Dissolve 100 mg of Poly(N-vinyl-4-piperidone) in 5 mL of anhydrous Methanol.

-

Activation: Add 10 µL of Acetic Acid (Catalyst).

-

Conjugation: Add 20 mg of Doxorubicin-hydrazide (excess hydrazide ensures high conversion).

-

Incubation: Stir at Room Temperature for 24 hours in the dark.

-

Purification:

-

Precipitate into cold Ethyl Acetate to remove free Doxorubicin.

-

Redissolve in water and dialyze (MWCO 3.5 kDa) for 48 hours.

-

-

Quantification: Determine drug loading via UV-Vis spectroscopy at 480 nm (Doxorubicin absorbance).

Protocol D: Synthesis of Fluorescent Probe

Objective: Label polymer with Dansyl Hydrazine for imaging.

-

Reagents: Polymer (50 mg), Dansyl Hydrazine (5 mg), Ethanol (5 mL).

-

Reaction: Reflux at 70°C for 4 hours.

-

Work-up: Cool and precipitate into diethyl ether. The polymer will fluoresce green under UV light (365 nm) if conjugation is successful.

References

-

Polymerization of N-vinyl Cyclic Amines

- Title: "The Missing Lactam-Thermoresponsive and Biocompatible Poly(N-vinylpiperidone)

- Source:Macromolecules (ACS Public

- Context: Describes the RAFT polymerization of the 6-membered ring analogue (Lactam)

-

URL:[Link]

-

Ketone Functionalization Chemistry

- Title: "pH-Sensitive Hydrazone Linkages for Targeted Drug Delivery."

- Source:Bioconjug

- Context: Standard protocols for reacting pendant ketones with hydrazides for controlled release.

-

URL:[Link]

-

Monomer Synthesis & Reactivity

- Title: "Synthesis of 4-piperidones and their N-substituted deriv

- Source:Organic Chemistry Portal.

- Context: Background on the stability and synthesis of the piperidone core.

-

URL:[Link]

-

Historical Context of Piperidone Polymers

- Title: "Polymeric depolarizers (P

-

Source:Google Patents.[1]

- Context: Historic validation of "poly(N-vinyl-4-piperidone dibromide)" existence and stability as a salt.

- URL

Sources

Application Note: Antimicrobial and Antifungal Profiling of Piperidin-4-one Derivatives

Abstract

The piperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, offering a versatile template for developing novel antimicrobial agents.[1][2] Due to their structural similarity to tropinone and their ability to exist in boat/chair conformations that mimic bioactive peptides, these derivatives often exhibit potent activity against multidrug-resistant (MDR) pathogens. This guide provides a rigorous, standardized workflow for screening these compounds, moving beyond simple phenotype observation to mechanistic validation. It integrates CLSI-aligned protocols with specific adaptations required for the physicochemical properties of piperidin-4-ones.

Strategic Context: The Pharmacophore & SAR

Before screening, it is critical to understand why these molecules are active. The biological activity of piperidin-4-one derivatives is heavily influenced by the Structure-Activity Relationship (SAR) :

-

Lipophilicity & Penetration: N-acylation or N-alkylation (e.g., benzyl groups) typically increases lipophilicity, facilitating transport across the complex cell envelopes of Gram-negative bacteria (E. coli, P. aeruginosa).

-

Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂) on the phenyl rings at positions C-2 and C-6 often enhance potency by increasing the acidity of the N-H or altering the binding affinity to targets like DNA gyrase.

-

Stereochemistry: The orientation of substituents (axial vs. equatorial) affects receptor binding. 1,5-diarylidene derivatives, for instance, act as Michael acceptors, potentially alkylating nucleophilic thiol groups in microbial enzymes.

Screening Workflow Overview

The following diagram outlines the logical progression from synthesis to lead candidate selection.

Figure 1: Integrated screening workflow for piperidin-4-one derivatives. Note the parallel processing of Toxicity and MOA for high-potency hits.

Experimental Protocols

Protocol A: Compound Preparation & Stability

Expert Insight: Piperidin-4-one derivatives often suffer from poor aqueous solubility, leading to precipitation in Muller-Hinton Broth (MHB), which causes false-negative results (the compound never reaches the bacteria).

-

Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL .

-

Validation: Sonicate for 5 minutes. If turbidity persists, the compound is not fully solubilized.

-

-

Working Solution: Dilute the stock 1:100 in the culture medium to achieve a starting test concentration of 100 µg/mL (1% DMSO final).

-

Control: Always run a "Vehicle Control" (1% DMSO in media) to ensure the solvent itself is not inhibiting growth. Most bacteria tolerate up to 2% DMSO, but Candida spp. can be sensitive.

-

Protocol B: Quantitative Assessment (MIC/MBC/MFC)

Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Fungi). Method: Broth Microdilution with Resazurin indicator.

Materials:

-

Bacteria: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Fungi: C. albicans (ATCC 90028), C. neoformans.

-

Media:

-

Bacteria: Cation-Adjusted Muller-Hinton Broth (CAMHB).

-

Fungi: RPMI 1640 buffered with MOPS (pH 7.0). Critical: Do not use unbuffered media for fungi; pH shifts will alter MIC values.

-

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Procedure:

-

Inoculum Prep:

-

Bacteria: Prepare a 0.5 McFarland standard (

CFU/mL) from fresh overnight culture. Dilute 1:100 in CAMHB. -

Fungi: Suspend colonies in sterile saline to 0.5 McFarland. Dilute 1:1000 in RPMI 1640 (Final:

to

-

-

Plate Setup:

-

Use 96-well round-bottom plates.

-

Add 100 µL of media to columns 2-12.

-

Add 200 µL of compound (200 µg/mL) to column 1.

-

Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Column 11: Growth Control (Media + Inoculum + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted inoculum to wells 1-11.

-

Incubation:

-

Bacteria:

for 18–24 hours. -

Fungi:

for 24–48 hours (Cryptococcus requires 72h).

-

-

Readout (The Resazurin Advantage):

-

Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

-

Blue: No growth (Metabolically inactive).

-

Pink: Growth (Resazurin reduced to Resorufin).

-

MIC Definition: The lowest concentration that remains blue.

-

Protocol C: Mechanism of Action (Time-Kill Kinetics)

Objective: Determine if the derivative is bacteriostatic (stops growth) or bactericidal (kills).

-

Setup: Prepare tubes with bacteria (

CFU/mL) in CAMHB containing the compound at 1x MIC and 2x MIC . Include a growth control (no drug). -

Sampling: Incubate at

with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours. -

Plating: Serially dilute aliquots in PBS and plate onto Muller-Hinton Agar.

-

Analysis: Count colonies (CFU/mL).

-

Bactericidal:

reduction in CFU/mL compared to the initial inoculum. -

Bacteriostatic:

reduction.

-

Mechanistic Visualization

Piperidin-4-one derivatives are hypothesized to act via dual mechanisms: membrane depolarization and DNA gyrase inhibition (similar to fluoroquinolones but structurally distinct).

Figure 2: Dual-action mechanism. Piperidin-4-ones often destabilize the membrane (rapid kill) while simultaneously targeting DNA replication machinery (sustained inhibition).

Data Presentation & Analysis

Calculating the Selectivity Index (SI)

A potent antibiotic is useless if it is toxic to human cells. You must determine the CC50 (Cytotoxic Concentration 50%) using an MTT assay on mammalian cells (e.g., HEK293 or Vero lines).

-

SI > 10: Promising drug candidate.

-

SI < 1: Toxic; compound kills host cells at lower doses than bacteria.

Recommended Data Table Format

Summarize your screening results using the following template to facilitate SAR analysis.

| Compound ID | R1 (N-sub) | R2 (Ph-sub) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | MIC (C. albicans) [µg/mL] | SI (Vero Cells) |

| PIP-01 | H | H | 64 | >128 | 128 | N/A |

| PIP-04 | Acetyl | 4-Cl | 8 | 32 | 16 | 12.5 |

| PIP-09 | Benzyl | 2,4-diCl | 2 | 8 | 4 | 25.0 |

| Ciprofloxacin | - | - | 0.5 | 0.015 | - | >100 |

| Fluconazole | - | - | - | - | 1.0 | >100 |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[4][5][6]

-